

Spectroscopic comparison of different methylheptanol isomers

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Compound of Interest

Compound Name: 3-Methyl-3-heptanol

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A comprehensive spectroscopic analysis is essential for the unambiguous identification and differentiation of structural isomers, which is a critical step in drug development and chemical research. This guide provides a comparative analysis of the spectroscopic properties of various methylheptanol isomers, offering valuable data for researchers and scientists. The isomers of methylheptanol ($C_8H_{18}O$), with a molecular weight of approximately 130.23 g/mol , present unique spectroscopic signatures based on the substitution pattern of the methyl group and the position of the hydroxyl group on the heptane backbone.[1][2][3][4][5][6]

This guide summarizes key data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for several methylheptanol isomers, providing a basis for their differentiation.

Spectroscopic Data Comparison of Methylheptanol Isomers

The following table summarizes the key spectroscopic data obtained for different methylheptanol isomers. These values are indicative and can be used as a reference for the identification of these compounds.



Isomer	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (cm⁻¹)	Mass Spectrometry (m/z)
3-Methyl-3- heptanol	Data available from Varian A-60. [1]	Data available.[1] [7]	Neat (Capillary Cell): Broad O-H stretch, C-H stretches, C-O stretch.[1][8]	Prominent peaks at m/z 73, 55, 43. [1][4]
4-Methyl-4- heptanol	Data available from Varian A-60. [3]	Data available.[3]	Neat (Capillary Cell): Broad O-H stretch, C-H stretches, C-O stretch.[3][9]	Key fragmentation patterns available.[3][10]
2-Methyl-2- heptanol	Data available. [11]	Data available.[6]	Gas Phase and FTIR data available.[12][13]	GC-MS data available.[11][13]
6-Methyl-2- heptanol	¹ H NMR spectrum available.[14]	Data mentioned to be available.	IR spectrum available.[16][17]	Electron ionization mass spectrum available.[16][17] [18]
3-Methyl-1- heptanol	NMR data available via NMRShiftDB.	NMR data available via NMRShiftDB.	Vapor Phase IR for (S)- enantiomer available.[19]	GC-MS data available.[20][21]
5-Methyl-1- heptanol	Not explicitly found.	Not explicitly found.	FTIR (Neat) and Gas Phase IR data available.[2] [22][23]	GC-MS data available.[2][24]
2-Methyl-4- heptanol	Data available from Varian CFT- 20.[5]	Data available.[5]	No specific peaks listed in snippets.	GC-MS data available.[5]







4-Methyl-2- Not explicitly Data available.
heptanol found.

Vapor Phase IR data available.

[25]

| CC-MS data available. [25]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-20 mg of the methylheptanol isomer was dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. For ¹³C NMR, a higher concentration of 20-50 mg was used to obtain a good signal-to-noise ratio.
- ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a Varian A-60 or equivalent spectrometer. The data was recorded at a frequency of 60 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- 13C NMR Spectroscopy: Carbon-13 NMR spectra were obtained on a Varian CFT-20 or similar instrument. The spectra were proton-decoupled to simplify the signals to single peaks for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

- Sample Preparation: For neat liquid analysis, a drop of the methylheptanol isomer was
 placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a
 thin capillary film. For Attenuated Total Reflectance (ATR-IR), a drop of the sample was
 placed directly on the ATR crystal.
- Data Acquisition: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. The spectra were typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or the clean ATR crystal was recorded and subtracted from the sample spectrum.



 Data Interpretation: Characteristic absorption bands for functional groups, such as the broad O-H stretch for the alcohol group (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and the C-O stretch (around 1050-1200 cm⁻¹), were identified.

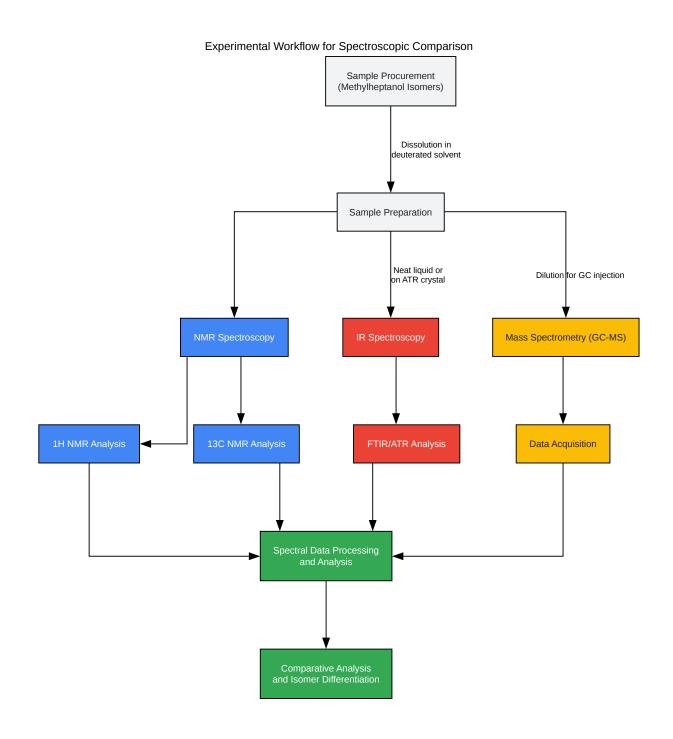
Mass Spectrometry (MS)

- Sample Introduction: The methylheptanol isomers were introduced into the mass spectrometer via Gas Chromatography (GC) for separation and purification before ionization.
- Ionization: Electron Ionization (EI) was used as the ionization method. The sample molecules
 were bombarded with a beam of high-energy electrons (typically 70 eV), causing them to
 ionize and fragment.
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer. The mass spectrum represents the relative abundance of the different fragment ions.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of methylheptanol isomers.





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